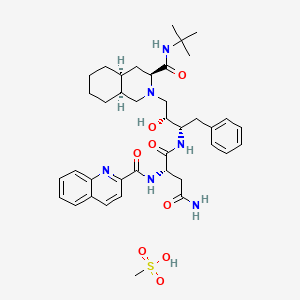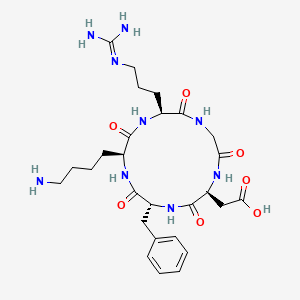
6-氯褪黑素
描述
6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a synthetic derivative of melatonin. Melatonin is a natural hormone produced by the pineal gland in the brain, primarily involved in regulating sleep-wake cycles. 6-Chloromelatonin is a potent melatonin receptor agonist with greater metabolic stability than melatonin itself .
科学研究应用
6-Chloromelatonin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving melatonin receptor agonists.
Biology: Investigated for its role in regulating circadian rhythms and sleep-wake cycles.
Medicine: Explored for its potential therapeutic effects in treating sleep disorders, depression, and jet lag.
Industry: Utilized in the development of new pharmaceuticals targeting melatonin receptors.
作用机制
Target of Action
6-Chloromelatonin is a potent melatonin receptor agonist . It competes for the same presynaptic melatonin receptor sites in the rabbit retina . This compound has a higher metabolic stability than melatonin .
Mode of Action
6-Chloromelatonin interacts with its targets by competing for the same presynaptic melatonin receptor sites . It inhibits the calcium-dependent release of [3H]dopamine . This interaction results in changes in the activity of these receptors, influencing various neural and endocrine processes .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloromelatonin involves the melatonin receptors. By acting as an agonist, 6-Chloromelatonin can influence the regulation of sleep, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .
Pharmacokinetics
Melatonin has a bioavailability of approximately 15% . Its clearance ranges from 0.97 (0.005 mg, IV) to 132.50 L/min (6 mg, oral), and its volume of distribution ranges between 35 (0.005 mg, IV) and 1602 L (4 mg, oral) . We can expect 6-Chloromelatonin to have similar properties, given its structural similarity to melatonin.
Result of Action
The primary result of 6-Chloromelatonin’s action is the inhibition of the calcium-dependent release of [3H]dopamine . This can influence various physiological functions, including sleep regulation and mood . In clinical trials, 6-Chloromelatonin has shown potential as a treatment for insomnia and jet lag, with reports of faster adaptation to a simulated time shift .
Action Environment
The action of 6-Chloromelatonin, like melatonin, is influenced by environmental factors such as light and dark cycles . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle . As a melatonin receptor agonist, 6-Chloromelatonin is likely to be influenced by similar environmental factors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloromelatonin typically involves the chlorination of melatonin. The process begins with the acetylation of serotonin to form N-acetylserotonin, followed by methylation to produce melatonin. The final step involves the selective chlorination of melatonin at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of 6-Chloromelatonin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .
化学反应分析
Types of Reactions: 6-Chloromelatonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to melatonin.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Melatonin and its derivatives.
Substitution: Various substituted melatonin analogs.
相似化合物的比较
Melatonin: The natural hormone with similar receptor affinity but lower metabolic stability.
Agomelatine: A melatonin receptor agonist and serotonin-2C receptor antagonist used in treating depression.
Ramelteon: Another melatonin receptor agonist used for treating insomnia.
Uniqueness: 6-Chloromelatonin’s uniqueness lies in its greater metabolic stability and higher affinity for melatonin receptors compared to melatonin. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINDDOUWHRIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213202 | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-74-3 | |
| Record name | 6-Chloromelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloromelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloromelatonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chloromelatonin interact with melatonin receptors?
A1: 6-Chloromelatonin acts as a potent agonist at both MT1 and MT2 melatonin receptors. It demonstrates high affinity binding to these receptors, comparable to or exceeding that of melatonin itself.
Q2: What downstream effects are observed upon 6-chloromelatonin binding to MT1 and MT2 receptors?
A2: Activation of melatonin receptors by 6-chloromelatonin has been linked to various downstream effects, including:
- Inhibition of Adenylyl Cyclase: Studies suggest that 6-chloromelatonin, like melatonin, can inhibit adenylyl cyclase activity, potentially through a pertussis toxin-sensitive G protein. This inhibition can impact intracellular cAMP levels.
- Modulation of Hormone Release: 6-Chloromelatonin has been implicated in modulating hormone release, notably inhibiting luteinizing hormone (LH) release, which plays a critical role in ovulation.
- Impact on Cholesterol Metabolism: There is evidence suggesting that 6-chloromelatonin might influence cholesterol metabolism, potentially by modulating LDL receptor activity and cholesterol synthesis pathways in specific cell types.
Q3: What is the molecular formula and weight of 6-chloromelatonin?
A3: The molecular formula of 6-chloromelatonin is C13H15ClN2O2, and its molecular weight is 266.72 g/mol.
Q4: Is there spectroscopic data available for 6-chloromelatonin?
A4: While the provided research primarily focuses on the biological effects and receptor interactions of 6-chloromelatonin, detailed spectroscopic data is not explicitly discussed.
Q5: How do structural modifications of the melatonin molecule, particularly the addition of a chlorine atom in 6-chloromelatonin, impact its biological activity?
A5: The addition of a chlorine atom at the 6th position in 6-chloromelatonin appears to enhance its potency and prolong its half-life compared to melatonin. This modification might influence its interaction with melatonin receptors or its resistance to metabolic breakdown.
Q6: How does the potency of 6-chloromelatonin compare to melatonin in various biological assays?
A6: Research suggests that 6-chloromelatonin consistently demonstrates equal or greater potency compared to melatonin in several biological assays, including those assessing antigonadotropic effects, inhibition of LH release, and modulation of cAMP levels.
Q7: What is the pharmacokinetic profile of 6-chloromelatonin?
A7: While detailed pharmacokinetic data is limited in the provided research, studies indicate that 6-chloromelatonin has a longer half-life in rats and rhesus monkeys compared to melatonin (27 minutes vs. 11 minutes). This suggests potentially improved bioavailability and a longer duration of action.
Q8: What in vitro models have been used to study the effects of 6-chloromelatonin?
A8: Researchers have employed various in vitro models to investigate the effects of 6-chloromelatonin, including:
- Cell Cultures: Rat astroglial cell cultures have been used to demonstrate the inhibitory effect of 6-chloromelatonin on beta-adrenoceptor-stimulated cyclic AMP accumulation.
- Tissue Explants: Median eminence/pars tuberalis (ME/PT) explants from Djungarian hamsters were used to demonstrate the inhibition of forskolin-stimulated cAMP accumulation by 6-chloromelatonin.
- Membrane Preparations: Membrane preparations from various tissues, including the brain, retina, kidney, liver, spleen, and others, have been extensively used to characterize melatonin receptors and assess the binding affinity and selectivity of 6-chloromelatonin.
Q9: What in vivo models have been employed to study the effects of 6-chloromelatonin?
A9: The research primarily utilizes rodent models, particularly rats and hamsters, to investigate the in vivo effects of 6-chloromelatonin. These models have been instrumental in demonstrating the compound's antigonadotropic effects, influence on hormone release, and potential impact on reproductive function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















